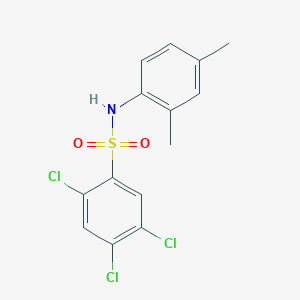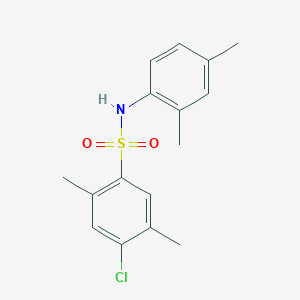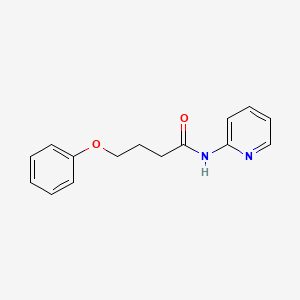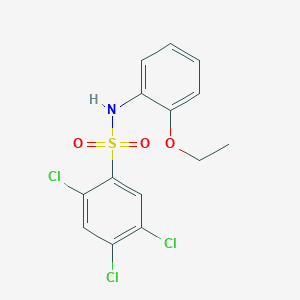![molecular formula C15H13ClF3NO2S B7463500 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been extensively used in scientific research for over 50 years. DIDS is a versatile compound that has been used in a wide range of applications, including as a chloride channel blocker, an inhibitor of anion transport, and a modulator of various ion channels.
作用机制
The mechanism of action of DIDS is complex and not fully understood. DIDS has been shown to interact with a variety of proteins, including ion channels, transporters, and enzymes. DIDS has been proposed to block chloride channels by binding to a site on the channel protein and preventing the movement of chloride ions through the channel. DIDS has also been shown to inhibit anion transporters by binding to a site on the transporter protein and preventing the movement of anions across the cell membrane.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and transporters, DIDS has been shown to modulate the activity of enzymes such as carbonic anhydrase and protein kinase C. DIDS has also been shown to affect cell proliferation and migration in a variety of cell types.
实验室实验的优点和局限性
One of the main advantages of DIDS is its versatility. DIDS can be used to modulate a wide range of ion channels and transporters, making it a valuable tool for studying cellular physiology. DIDS is also relatively stable and can be stored for long periods of time without degradation. One of the limitations of DIDS is its potential for off-target effects. DIDS has been shown to interact with a variety of proteins, and its effects on cellular physiology can be complex and difficult to interpret.
未来方向
There are many potential future directions for research on DIDS. One area of interest is the development of more specific and selective chloride channel blockers. Another area of interest is the use of DIDS as a tool for studying the regulation of anion transporters and ion channels in disease states such as cystic fibrosis and hypertension. Additionally, the potential use of DIDS as a therapeutic agent for these diseases should be explored further. Finally, the development of new synthetic methods for DIDS and related compounds could lead to the discovery of novel ion channel modulators with improved selectivity and efficacy.
合成方法
DIDS can be synthesized through the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran, and dimethylformamide. After the reaction, the product can be purified through recrystallization or column chromatography.
科学研究应用
DIDS has been widely used in scientific research for its ability to modulate various ion channels and transporters. One of the most common applications of DIDS is as a chloride channel blocker. DIDS has been shown to inhibit chloride currents in a variety of cell types, including cardiac myocytes, smooth muscle cells, and epithelial cells. DIDS has also been used as an inhibitor of anion transporters, such as the anion exchanger and the Na-K-2Cl cotransporter.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c1-9-3-5-12(7-10(9)2)23(21,22)20-14-8-11(15(17,18)19)4-6-13(14)16/h3-8,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGSONHWUWNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)







![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)


![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)